2-methyl-5-nitro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide is a synthetic compound with the molecular formula and a molecular weight of approximately 453.5 g/mol. This compound is classified as a benzenesulfonamide derivative, which is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The synthesis of 2-methyl-5-nitro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. The key steps include:
Each step requires careful optimization of conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
The molecular structure of 2-methyl-5-nitro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide can be described as follows:
The compound's structural formula can be represented using SMILES notation: Cc1ccc([N+](=O)[O-])cc1S(=O)(=O)Nc1ccc(-c2ccc(N3CCCCC3)nn2)cc1 .
The chemical reactivity of 2-methyl-5-nitro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide includes:
Each reaction pathway must be explored in detail to understand its implications for biological activity and stability.
The mechanism of action for compounds like 2-methyl-5-nitro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide typically involves interaction with specific biological targets, such as enzymes or receptors. This compound may act by:
Detailed studies are necessary to elucidate specific targets and pathways affected by this compound.
The physical properties of 2-methyl-5-nitro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide include:
Chemical properties such as stability under various conditions (pH, temperature, light exposure) are critical for determining its suitability for pharmaceutical applications .
2-methyl-5-nitro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide has potential applications in:
Further research is warranted to explore these applications and validate their efficacy through preclinical and clinical studies .
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8